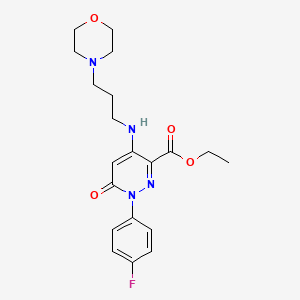
Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom, a trifluoroethyl group, and an ethyl ester moiety attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives.
Reduction Products: Reduction can yield alcohol or amine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-bromo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 5-fluoro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct reactivity and binding properties compared to its halogenated analogs.
Propiedades
IUPAC Name |
ethyl 5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3IN2O2/c1-2-16-7(15)5-3-6(12)13-14(5)4-8(9,10)11/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZFGVWMBXYZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)

![6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2615863.png)


![2-[(4-chlorophenyl)sulfonyl]-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2615866.png)
![3-(4-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2615869.png)

![3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2615871.png)

![(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2615873.png)

